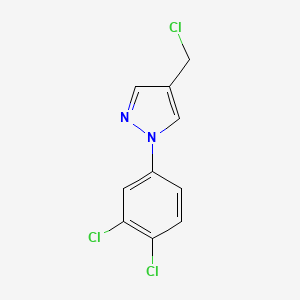
4-chloromethyl-1-(3,4-dichloro-phenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-1-(3,4-dichlorophenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloromethyl group at position 4 and a 3,4-dichlorophenyl group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-(3,4-dichlorophenyl)-1H-pyrazole typically involves the reaction of 3,4-dichlorophenylhydrazine with an appropriate chloromethylating agent. One common method is the reaction of 3,4-dichlorophenylhydrazine with formaldehyde and hydrochloric acid, followed by cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1-(3,4-dichlorophenyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of pyrazole derivatives with reduced functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different functionalized pyrazole derivatives.
Scientific Research Applications
4-(Chloromethyl)-1-(3,4-dichlorophenyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-(3,4-dichlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The 3,4-dichlorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby influencing their function.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-1-phenyl-1H-pyrazole: Similar structure but lacks the dichloro substitution on the phenyl ring.
4-(Bromomethyl)-1-(3,4-dichlorophenyl)-1H-pyrazole: Similar structure with a bromomethyl group instead of a chloromethyl group.
4-(Chloromethyl)-1-(2,4-dichlorophenyl)-1H-pyrazole: Similar structure with different positions of chlorine atoms on the phenyl ring.
Uniqueness
4-(Chloromethyl)-1-(3,4-dichlorophenyl)-1H-pyrazole is unique due to the specific positioning of the chloromethyl and dichlorophenyl groups, which can influence its reactivity and biological activity. The presence of two chlorine atoms on the phenyl ring can enhance its electron-withdrawing properties, affecting the compound’s overall chemical behavior and interactions with biological targets.
Properties
CAS No. |
445302-82-9 |
|---|---|
Molecular Formula |
C10H7Cl3N2 |
Molecular Weight |
261.5 g/mol |
IUPAC Name |
4-(chloromethyl)-1-(3,4-dichlorophenyl)pyrazole |
InChI |
InChI=1S/C10H7Cl3N2/c11-4-7-5-14-15(6-7)8-1-2-9(12)10(13)3-8/h1-3,5-6H,4H2 |
InChI Key |
LZHCUMPFZKOLLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(C=N2)CCl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















